molecular formula C8H9NO3 B1315686 Methyl 2-hydroxy-6-methylisonicotinate CAS No. 98491-78-2

Methyl 2-hydroxy-6-methylisonicotinate

Cat. No. B1315686
CAS RN: 98491-78-2
M. Wt: 167.16 g/mol
InChI Key: UAWGJLZPZYXSBO-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-6-methylisonicotinate (MHMN) is a chemical compound that belongs to the family of pyridine derivatives. It has a CAS Number of 98491-78-2 and a molecular weight of 167.16 . The compound is solid at room temperature .


Physical And Chemical Properties Analysis

Methyl 2-hydroxy-6-methylisonicotinate is a solid at room temperature . It has a molecular weight of 167.16 .

Scientific Research Applications

Bacterial Oxidation Studies

  • Bacterial Oxidation of N-Methylisonicotinate : Two bacteria strains capable of oxidizing N-methylisonicotinate, a photodegradation product of Paraquat, have been studied. The oxidation process involved 2-hydroxyisonicotinate conversion into 2,6-dihydroxyisonicotinate, with no requirement for molecular oxygen. This research highlights the potential role of bacteria in degrading environmental pollutants like Paraquat (Orpin et al., 1972).

Crystal and Molecular Structure Analysis

  • Hydrogen Bonds and Conformational Analysis : Bis(1-methylisonicotinate) hydrochloride monohydrate was analyzed for its crystal structure. The study provided insights into the hydrogen bond lengths and interactions within the crystal structure, enhancing our understanding of the molecular arrangement in such compounds (Szafran et al., 2006).

Microbial Metabolism Research

  • Metabolism of Pyridinium Compounds : The microbial metabolism of 4-carboxy-1-methylpyridinium chloride, another derivative, was studied. The findings revealed the breakdown pathways of these compounds by bacteria, highlighting their potential role in bioremediation or biochemical processes (Wright & Cain, 1972).

Retinoprotective Effects

  • Retinoprotective Effect of Derivatives : 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate was studied for its potential retinoprotective effects in a rat model of retinal ischemia. This research suggests possible therapeutic applications for certain eye conditions (Peresypkina et al., 2020).

Safety And Hazards

The safety information available indicates that Methyl 2-hydroxy-6-methylisonicotinate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

methyl 2-methyl-6-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)4-7(10)9-5/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWGJLZPZYXSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556149
Record name Methyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-6-methylisonicotinate

CAS RN

98491-78-2
Record name Methyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,6-Dimethyl-2-oxo-1,2-dihydro-pyridine-4-carboxylic acid (1.0 g, 6.5 mmol) was suspended in dry methanol (8 mL) and chlorotrimethylsilane (2.8 g, 26 mmol) was added at room temperature. The reaction was stirred for 36 hours at room temperature. The solvent was removed under reduced pressure and the residue was dissolved in a mixture of dichloromethane/methanol (25 mL) and saturated aqueous sodium bicarbonate (25 mL) was added. A precipitate formed which was filtered off and washed with water and MTBE and air-dried. The filtrate was diluted with methanol/dichloromethane and water and the layers were separated. The aqueous layer was extracted once more with dichloromethane. The combined organic layers were dried (sodium sulfate), filtered and concentrated. Both the previously precipitated material and the concentrated organic layer consisted of product and were combined to afford of the title compound (820 mg, 75%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
75%

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